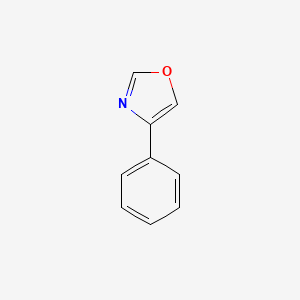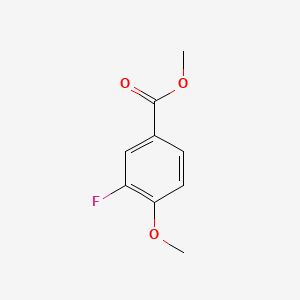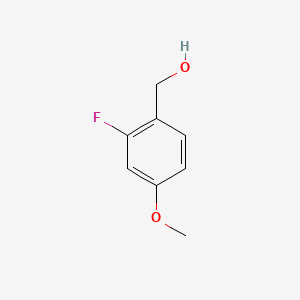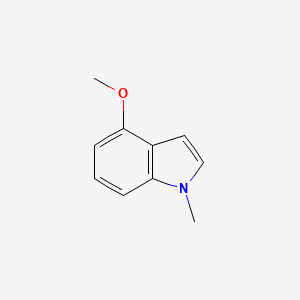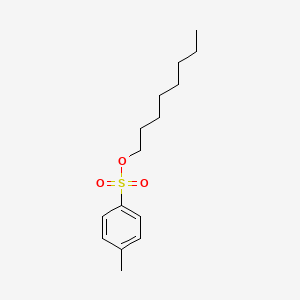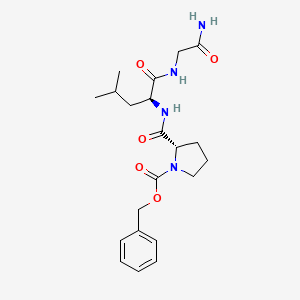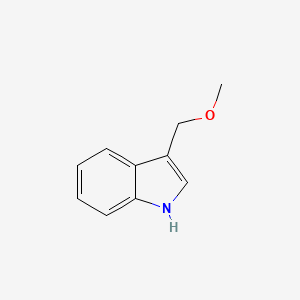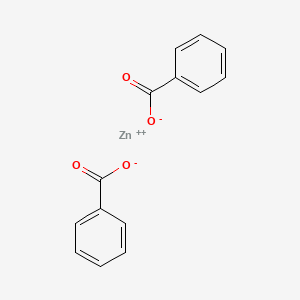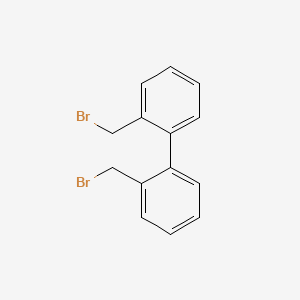
2,2'-Bis(bromomethyl)-1,1'-biphenyl
概要
説明
2,2’-Bis(bromomethyl)biphenyl is an organic compound with the molecular formula C14H12Br2. It is a derivative of biphenyl, where two bromomethyl groups are attached to the 2 and 2’ positions of the biphenyl structure. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: 2,2’-Bis(bromomethyl)biphenyl can be synthesized through the bromination of 2,2’-dimethylbiphenyl. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the methyl groups .
Industrial Production Methods: Industrial production of 2,2’-Bis(bromomethyl)biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or distillation .
化学反応の分析
Types of Reactions: 2,2’-Bis(bromomethyl)biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substitution reactions yield various substituted biphenyl derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of 2,2’-dimethylbiphenyl .
科学的研究の応用
2,2’-Bis(bromomethyl)biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the preparation of biologically active molecules and as a cross-linking agent in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of flame retardants, plasticizers, and other industrial chemicals
作用機序
The mechanism of action of 2,2’-Bis(bromomethyl)biphenyl involves its ability to undergo substitution reactions, forming covalent bonds with nucleophiles. This property makes it useful in cross-linking and polymerization reactions. The bromomethyl groups act as reactive sites, facilitating the formation of new chemical bonds .
類似化合物との比較
2,2’-Dichloromethylbiphenyl: Similar structure but with chlorine atoms instead of bromine.
2,2’-Dimethylbiphenyl: Lacks the bromine atoms, making it less reactive.
4,4’-Bis(bromomethyl)biphenyl: Bromomethyl groups are attached at the 4 and 4’ positions instead of 2 and 2’
Uniqueness: 2,2’-Bis(bromomethyl)biphenyl is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. The presence of bromine atoms enhances its reactivity compared to its chlorinated or non-halogenated counterparts .
特性
IUPAC Name |
1-(bromomethyl)-2-[2-(bromomethyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXGURZGBXUKES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C2=CC=CC=C2CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291081 | |
| Record name | 2,2'-Bis(bromomethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38274-14-5 | |
| Record name | NSC73047 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Bis(bromomethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Bis(bromomethyl)-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2,2'-Bis(bromomethyl)biphenyl in chemical synthesis?
A1: 2,2'-Bis(bromomethyl)biphenyl serves as a versatile building block in organic synthesis, particularly in the construction of cyclic compounds. Its reactivity stems from the two bromomethyl groups, which can participate in various substitution reactions.
- Synthesis of Tellurepins: This compound acts as a precursor for 1,7-dihydro-1H-dibenzo[c,e]tellurepin through reaction with potassium tellurocyanate. [] Tellurepins are organometallic compounds with potential applications in catalysis and materials science.
- Formation of Polyazacyclophanes: 2,2'-Bis(bromomethyl)biphenyl reacts with pertosylated polyamines to produce polyazacyclophanes containing the biphenyl unit. [] These macrocyclic compounds are of interest for their host-guest chemistry and potential applications in molecular recognition.
Q2: How does the pyrolysis of 2,2'-Bis(bromomethyl)biphenyl differ from its oxygenated analog, 2,2'-bis(hydroxymethyl)biphenyl?
A2: While both compounds can undergo pyrolysis to yield cyclic products, the reaction pathways and product distributions differ significantly.
- 2,2'-bis(hydroxymethyl)biphenyl: Pyrolysis of this diol results in a more complex product mixture. [] In addition to fluorene derivatives, significant amounts of 2-methyl-2'-formylbiphenyl and other oxygen-containing products are observed. This difference highlights the influence of the functional groups (bromomethyl vs. hydroxymethyl) on the pyrolysis mechanism and product selectivity.
Q3: Can 2,2'-Bis(bromomethyl)biphenyl be used to create polymers with controlled architectures?
A3: While not directly used in polymerization, 2,2'-Bis(bromomethyl)biphenyl serves as a key starting material for synthesizing specialized monomers. For example, it is used to create a novel cyclic trithiocarbonate. [] This cyclic trithiocarbonate acts as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent in styrene polymerization, enabling the preparation of multiblock polystyrenes with controlled block lengths and narrow polydispersity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


